molecular formula C28H29N3O4 B11131689 5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131689
M. Wt: 471.5 g/mol
InChI Key: VEAJDPQPRDKMOX-LCUIJRPUSA-N
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Description

“5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, imidazole, and benzofuran, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzofuran and imidazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the aromatic rings could introduce various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazole group, in particular, can interact with metal ions and enzyme active sites.

Medicine

The compound could have potential medicinal applications, such as acting as a drug candidate for treating various diseases. Its unique structure might allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the imidazole group might bind to metal ions in enzyme active sites, inhibiting their activity. The benzofuran moiety could interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHYLPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE

Uniqueness

The unique combination of functional groups in “5-(4-ETHYLPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” sets it apart from similar compounds. Its specific structure may confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-3-19-5-7-20(8-6-19)25-24(26(32)21-9-10-23-22(16-21)15-18(2)35-23)27(33)28(34)31(25)13-4-12-30-14-11-29-17-30/h5-11,14,16-18,25,32H,3-4,12-13,15H2,1-2H3/b26-24-

InChI Key

VEAJDPQPRDKMOX-LCUIJRPUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCCN5C=CN=C5

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCN5C=CN=C5

Origin of Product

United States

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